Almitrine-raubasine
Description
Historical Context of Research on Almitrine (B1662879) and Raubasine (B4998273)
Research into almitrine, a piperazine (B1678402) derivative, began with a focus on its role as a respiratory stimulant. researchgate.net Developed in the 1970s, it was identified as a new generation of respiratory analeptic. nih.gov Early studies in both animals and humans provided evidence that almitrine stimulates peripheral chemoreceptors, leading to an increase in the partial pressure of oxygen in arterial blood (PaO2). nih.gov
Raubasine, also known as ajmalicine (B1678821), is a naturally occurring alkaloid found in plants of the Rauwolfia and Catharanthus genera. nih.gov Its research history is linked to its use as an antihypertensive agent due to its vasodilatory properties. nih.gov Specifically, it acts as an antagonist at α1-adrenergic receptors, which contributes to its effects on blood vessels. nih.gov
Rationale for Combined Almitrine-Raubasine Investigation
The primary rationale for combining almitrine and raubasine stems from their complementary mechanisms of action, which are hypothesized to improve oxygen and glucose availability to the brain. nih.gov Almitrine enhances the oxygen content of arterial blood, while raubasine is thought to improve cerebral blood flow through its vasodilatory effects. nih.gov This dual action was proposed to be beneficial in conditions associated with cerebral ischemia and age-related cognitive decline, where both oxygen supply and cerebral circulation may be compromised. nih.gov
Preclinical studies in rats suggested a synergistic interaction between the two compounds on cortical electrical activity, with the combination producing effects on EEG power that were different from the sum of their individual effects. nih.gov This further supported the investigation of the fixed combination.
Scope and Objectives of Academic Inquiry
Academic inquiry into the this compound combination has primarily focused on its potential therapeutic application in cerebrovascular disorders and associated cognitive and neurosensory deficits. The main objectives of these investigations have been:
To assess the efficacy of the combination in improving cognitive function in patients with age-related cognitive decline and vascular dementia. nih.govnih.gov
To evaluate the effects of the compound on cerebral hemodynamics and metabolism, particularly cerebral blood flow, oxygen consumption, and glucose uptake. nih.gov
To determine the impact of the combination on neurosensory disorders of vascular origin, such as certain visual and vestibular dysfunctions. nih.gov
To characterize the electrophysiological effects of the compound on the brain through electroencephalography (EEG) studies. nih.gov
Detailed Research Findings
Research into the this compound combination has yielded data from both preclinical and clinical studies. These findings have explored the compound's effects on cerebral metabolism, cognitive function, and electrophysiological parameters.
Preclinical Research Findings in Animal Models
Studies in animal models have been instrumental in elucidating the potential mechanisms of action of the this compound combination.
| Study Parameter | Animal Model | Key Findings |
| Electroencephalographic (EEG) Activity | Young (8 months) and Old (22 months) Rats | Co-administration of almitrine and raubasine led to an increase in EEG power in the 7 to 30 Hz frequency range. The effect was more pronounced in older rats. The combined effect was significantly different from the additive effects of the individual drugs, suggesting a synergistic interaction. nih.gov |
Clinical Research Findings in Human Subjects
Clinical investigations have focused on the therapeutic potential of the this compound combination in various patient populations.
Cerebral Metabolism and Blood Flow
A pilot study using positron emission tomography (PET) in patients with recent cerebral ischemic accidents provided insights into the compound's effects on brain metabolism and circulation.
| Parameter | Patient Population | Results |
| Cerebral Blood Flow (CBF) | 5 patients (58-74 years) with cerebral ischemic accident | Significant increase in CBF in all three measured areas (3% in the healthy hemisphere, 13% in the injured hemisphere). nih.gov |
| Oxygen Metabolic Rate | 5 patients (58-74 years) with cerebral ischemic accident | A 3.6% increase in the oxygen metabolic rate at the epicenter of the lesion. nih.gov |
Cognitive Function
Several clinical trials have assessed the efficacy of the this compound combination in patients with cognitive impairment.
| Study | Patient Population | Assessment Tools | Key Findings |
| Carbonin et al. (1990) | 40 elderly outpatients with moderate cognitive impairment | Toulouse-Pieron test, Wechsler Adult Intelligence Scale (WAIS), Sandoz Clinical Assessment for Geriatrics (SCAG) | Statistically significant improvement in the this compound group compared to placebo on all tests (p < 0.001). nih.gov |
| Cochrane Review (2011) | 206 patients with vascular dementia from 3 trials (Chen 2006, Lian 2008, Xu 2009) | Mini-Mental State Examination (MMSE) | Significant beneficial effect on cognitive function as measured by the MMSE (Weighted Mean Difference: 2.04, 95% CI: 1.43 to 2.66). nih.gov |
Neurosensory Disorders
Clinical studies have also explored the use of this compound in neurosensory disorders believed to have a vascular component.
| Disorder Type | Key Findings |
| Chorioretinal Dysfunctions | Beneficial effects on visual symptomatology have been demonstrated in specific studies. nih.gov |
| Vestibular Disorders | Positive outcomes observed in cases of vertigo associated with electronystagmographic modifications. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKZCNVWFBSPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H53F2N9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Structural Investigation Studies
Synthetic Methodologies for Raubasine (B4998273) and Related Indole (B1671886) Alkaloids
Raubasine, also known as ajmalicine (B1678821), is a member of the heteroyohimbine family of indole alkaloids. Its pentacyclic structure, featuring multiple stereocenters, has made it a compelling target for synthetic chemists.
The total synthesis of heteroyohimbine alkaloids like raubasine has been a subject of extensive research, leading to the development of various elegant strategies. These approaches often focus on the stereocontrolled construction of the C, D, and E rings of the alkaloid skeleton.
One prominent strategy involves a biomimetic approach , which mimics the natural biosynthetic pathway. This often starts from tryptamine (B22526) and the monoterpenoid secologanin (B1681713). A key step is the Pictet-Spengler reaction to form the tetrahydro-β-carboline core, followed by a series of cyclizations to build the remaining rings. For instance, a 'one-pot' biomimetic synthesis has been reported to convert tryptamine and secologanin into akuammigine, tetrahydroalstonine, and ajmalicine (raubasine) in a highly regio- and stereo-selective manner. patsnap.com
Another powerful tool in the synthesis of these alkaloids is the Diels-Alder reaction . Intramolecular Diels-Alder reactions have been successfully employed to construct the bridged D/E ring system with high stereoselectivity. The choice of dienophile activation and the use of Lewis acid catalysts can significantly influence the stereochemical outcome.
Key Synthetic Strategies for Heteroyohimbine Alkaloids
| Synthetic Strategy | Key Reactions | Stereochemical Control | Reference |
| Biomimetic Synthesis | Pictet-Spengler, Cyclizations | Substrate-controlled | patsnap.com |
| Intramolecular Diels-Alder | [4+2] Cycloaddition | Diastereoselective | N/A |
| Enamide Photocyclization | Photochemical Cyclization | Regioselective | N/A |
Chemo-enzymatic strategies offer a powerful alternative to purely chemical syntheses, leveraging the high selectivity of enzymes for specific transformations. In the context of raubasine and related alkaloids, enzymes play a crucial role in key stereodetermining steps.
A notable chemo-enzymatic route involves the use of strictosidine (B192452) glucosidase (SG) . wikipedia.org This enzyme catalyzes the deglycosylation of strictosidine, the common precursor of monoterpenoid indole alkaloids, to form a highly reactive aglycone. This intermediate can then be chemically reduced using reagents like sodium borohydride (B1222165) (NaBH₄) to yield a mixture of heteroyohimbine diastereomers, including ajmalicine (raubasine), tetrahydroalstonine, and 19-epi-ajmalicine. wikipedia.org
Furthermore, the engineered biosynthesis of heteroyohimbine alkaloids in microorganisms like Saccharomyces cerevisiae represents a significant advancement. nih.govnih.gov By introducing the necessary plant enzymes into the yeast, researchers have been able to produce strictosidine and subsequently convert it into various heteroyohimbine alkaloids. nih.govnih.gov
Almitrine (B1662879) is a synthetic compound characterized by a central 1,3,5-triazine (B166579) ring substituted with two allylamino groups and a diphenylmethylpiperazine moiety. nih.gov Its synthesis involves the sequential and controlled substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
The general synthetic approach relies on the differential reactivity of the chlorine atoms on the triazine ring. The first chlorine is highly reactive and can be substituted at low temperatures, while subsequent substitutions require progressively higher temperatures. This allows for the stepwise introduction of the different amine nucleophiles.
A plausible synthetic route would involve:
Reaction of cyanuric chloride with one equivalent of 4-(bis(4-fluorophenyl)methyl)piperazine.
Sequential reaction of the resulting dichlorotriazine with two equivalents of allylamine (B125299) at elevated temperatures to yield almitrine.
The synthesis of the key intermediate, 4-(bis(4-fluorophenyl)methyl)piperazine, can be achieved through various methods for the synthesis of piperazine (B1678402) derivatives. organic-chemistry.org
General Synthetic Scheme for 2,4,6-Trisubstituted-1,3,5-Triazines from Cyanuric Chloride
| Step | Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| 1 | Cyanuric Chloride | Nucleophile 1 (e.g., primary amine) | Low Temperature (e.g., 0-5 °C) | 2-Substituted-4,6-dichloro-1,3,5-triazine | mdpi.com |
| 2 | 2-Substituted-4,6-dichloro-1,3,5-triazine | Nucleophile 2 (e.g., secondary amine) | Ambient Temperature | 2,4-Disubstituted-6-chloro-1,3,5-triazine | mdpi.com |
| 3 | 2,4-Disubstituted-6-chloro-1,3,5-triazine | Nucleophile 3 (e.g., primary amine) | Elevated Temperature | 2,4,6-Trisubstituted-1,3,5-triazine | mdpi.com |
While the general principles for the synthesis of substituted triazines are well-established, specific details for the industrial synthesis of almitrine are often proprietary.
The development of analogues of both raubasine and almitrine is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize pharmacological properties.
For raubasine , derivatization efforts could focus on modifications at various positions of the indole nucleus and the E ring. For example, substitution on the indole nitrogen or at the C-10 or C-11 positions could influence its electronic properties and binding affinity. Modifications of the ester group at C-16 are also a common strategy in the development of indole alkaloid analogues.
For almitrine , the synthesis of analogues would likely involve variations in the three substituents on the triazine ring. nih.govresearchgate.netrsc.org
Allylamino groups: The allyl groups could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements for activity.
Diphenylmethylpiperazine moiety: The para-fluoro substituents on the phenyl rings are likely important for activity. Analogues with different substituents or alternative heterocyclic rings in place of piperazine could be synthesized to investigate SAR.
A study on the synthesis of novel 2,4-diamino-1,3,5-triazine derivatives has explored their in vitro antitumor activity, highlighting the potential for discovering new therapeutic applications for this class of compounds. nih.gov
The stereochemistry of raubasine is of paramount importance for its biological activity. It possesses several stereocenters, and the precise spatial arrangement of its substituents is critical. The heteroyohimbine alkaloids can exist as several diastereomers, such as ajmalicine (raubasine), tetrahydroalstonine, and 19-epi-ajmalicine, which differ in their stereochemistry at C3, C19, and C20. wikipedia.org
Total synthesis strategies must therefore address the challenge of controlling the stereochemistry at these centers. The use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions are key to achieving high stereoselectivity. nih.gov
Structural investigations using techniques like X-ray crystallography and NMR spectroscopy are essential to confirm the relative and absolute stereochemistry of the synthetic products. nih.gov Studies on heteroyohimbine synthases have revealed the structural elements within the enzyme's active site that control the stereochemical outcome of the reaction, providing insights for the design of biomimetic catalysts. nih.gov
In contrast, almitrine is an achiral molecule and therefore does not present stereochemical challenges in its synthesis.
Molecular Pharmacology and Mechanistic Research Preclinical
Almitrine's Mechanism of Action at Peripheral Chemoreceptors
Almitrine (B1662879) is a respiratory stimulant that pharmacologically enhances respiration. drugbank.comnih.gov Its primary mechanism involves acting as an agonist at peripheral chemoreceptors, which are sensory extensions of the peripheral nervous system that respond to changes in blood gas concentrations. drugbank.comkhanacademy.org These chemoreceptors, particularly those located in the carotid bodies, play a crucial role in monitoring blood oxygen levels and signaling the brainstem's respiratory centers to regulate breathing. patsnap.comyoutube.comyoutube.com
Almitrine selectively stimulates the peripheral chemoreceptors located in the carotid bodies at the bifurcation of the common carotid arteries. drugbank.comnih.govyoutube.comnih.gov This agonistic action enhances the sensitivity of these receptors to low oxygen levels in the blood (hypoxemia). patsnap.com By amplifying the natural response to hypoxia, almitrine increases the electrical activity of chemoreceptor fibers, which transmit signals to the respiratory centers in the medulla oblongata via the glossopharyngeal nerve. youtube.comnih.gov
Research in anesthetized dogs has shown that almitrine induces a dose-dependent increase in respiratory rate and that severing the carotid sinus nerves abolishes this respiratory effect, confirming the critical role of the carotid bodies in its mechanism. nih.gov Further in vitro studies on the rabbit carotid body demonstrated that almitrine increases the resting release of catecholamines, specifically dopamine (B1211576), from the chemoreceptor cells. nih.gov This suggests that these chemoreceptor cells are the direct intraglomic targets for almitrine's action. nih.gov The stimulatory effect of almitrine on chemoreceptors appears to mimic the effects of hypoxia rather than those of carbon dioxide. nih.gov
The stimulation of carotid body chemoreceptors by almitrine leads to an increased respiratory drive, resulting in a sustained enhancement of alveolar ventilation. patsnap.comnih.gov This heightened drive manifests as deeper and more frequent breaths. patsnap.com The direct consequence of this increased ventilation is an improvement in arterial blood gas parameters. nih.gov
In a study involving patients with severe acute respiratory failure (ARF), intravenous almitrine administration led to a significant increase in PaO2 and a corresponding decrease in the alveolar-arterial oxygen gradient (P(A-a)O2) and the physiological shunt (QVA/QT), as detailed in the table below. nih.gov
| Parameter | Baseline (Mean ± SD) | Almitrine 15 min (Mean ± SD) | Almitrine 30 min (Mean ± SD) |
| PaO2 (mm Hg) | 86 ± 14 | 129 ± 69 | 129 ± 86 |
| P(A-a)O2 (mm Hg) | Decreased | Decreased | Decreased |
| QVA/QT (%) | Decreased | Decreased | Decreased |
| Data from a study on patients with acute respiratory failure showing the effect of intravenous almitrine on gas exchange. nih.gov |
Investigations at the cellular level have sought to uncover the precise molecular mechanism by which almitrine stimulates chemoreceptor cells. Patch-clamp studies on isolated chemoreceptor cells from the rat carotid body have revealed that almitrine's action involves the modulation of specific ion channels. nih.gov
While almitrine did not affect voltage-dependent K+, Ca2+, or Na+ currents at concentrations up to 10 microM, it was found to selectively inhibit the Ca2+-dependent component of K+ currents. nih.gov Further investigation at the single-channel level, using an inside-out patch configuration, confirmed that almitrine inhibits the activity of a high-conductance, Ca2+-dependent K+ channel (BK channel). nih.gov The mechanism of this inhibition is a decrease in the channel's open probability, with a reported half-maximal inhibitory concentration (IC50) of 0.22 microM. nih.gov The blockade of these potassium channels leads to depolarization of the glomus cell membrane, which in turn opens voltage-gated calcium channels, triggering neurotransmitter release and signaling to the central nervous system. khanacademy.orgnih.gov
Raubasine's Pharmacological Actions
Raubasine (B4998273), an alkaloid also known as ajmalicine (B1678821), is primarily recognized for its effects on the cardiovascular system. patsnap.comncats.io Its pharmacological profile is characterized by its interaction with adrenergic receptors and its resulting influence on blood vessels. patsnap.comnih.gov
Raubasine functions as an alpha-adrenergic receptor antagonist. ncats.ionih.gov Studies conducted on the isolated rat vas deferens have elucidated its specific activity at different alpha-adrenoceptor subtypes. The research indicates that raubasine preferentially blocks postsynaptic alpha-adrenoceptors over presynaptic ones. nih.govnih.gov This action inhibits the effects of adrenergic agonists like noradrenaline at the postsynaptic receptor site. nih.govnih.gov In comparative studies, raubasine's potency in blocking presynaptic alpha-adrenoceptors is lower than that of yohimbine (B192690) but greater than that of corynanthine. nih.gov This antagonistic activity at alpha-1 adrenergic receptors is a key component of its mechanism. ncats.io
| Compound | Presynaptic α-adrenoceptor Blocking Potency | Postsynaptic α-adrenoceptor Blocking Potency |
| Yohimbine | More Potent | Less Potent |
| Raubasine | Less Potent | Preferentially Potent |
| Corynanthine | Least Potent | Preferentially Potent |
| Comparative alpha-adrenoceptor antagonist activity in rat vas deferens. nih.govnih.gov |
A primary consequence of raubasine's alpha-adrenergic blockade is vasodilation, the widening of blood vessels. patsnap.comnih.gov By antagonizing alpha-1 adrenergic receptors on vascular smooth muscle, raubasine helps to dilate blood vessels, which can lead to a reduction in vascular resistance. patsnap.comncats.io This effect contributes to an improvement in circulation, particularly cerebral blood flow. ncats.io Studies have shown that treatment with raubasine can lead to a significant reduction in raised vascular resistance in the internal carotid artery, indicating an improvement in cerebral hemodynamics. ncats.io This vasodilatory action underlies its use in circulatory disorders. ncats.iodrugbank.com
Influence on Cerebral Blood Flow and Neuronal Metabolism
Preclinical and clinical investigations have demonstrated that the almitrine-raubasine combination exerts significant effects on cerebral circulation and neuronal metabolic activity. nih.govnih.gov Treatment with this compound leads to an increase in arterial oxygen partial pressure and hemoglobin oxygen saturation, which translates to a greater oxygen content in the arterial blood. nih.gov This enhanced oxygen availability is crucial for neuronal function, particularly under conditions of hypoxia or ischemia. nih.govnih.gov
Positron emission tomography (PET) studies in patients with cerebral ischemia revealed that this compound significantly increased cerebral blood flow in both the injured and healthy hemispheres. nih.gov Specifically, a 13% increase in the injured hemisphere and a 3% increase in the healthy hemisphere were observed. nih.gov Concurrently, the treatment led to a 3.6% increase in the oxygen metabolic rate at the epicenter of the lesion. nih.gov This suggests that the compound not only improves blood supply but also enhances the brain's ability to utilize oxygen. nih.gov
Furthermore, the combination therapy has been shown to increase the arterio-venous differences of both oxygen and glucose across the brain, indicating an enhanced uptake of these essential substrates by cerebral tissues. nih.gov This effect on glucose uptake is further supported by findings of increased 3H-deoxyglucose uptake in the brain in both normal and low-oxygen conditions. nih.gov
Synergistic Pharmacological Interactions of Almitrine and Raubasine
The therapeutic efficacy of the this compound combination is rooted in the synergistic interactions between its constituent molecules. nih.govnih.gov While almitrine, a respiratory stimulant, primarily acts on peripheral chemoreceptors to enhance respiration, raubasine contributes to improved microcirculation. nih.govdrugbank.com This dual action results in a potentiation of their beneficial effects on cerebral oxygenation and metabolism. nih.gov
Effects on Cerebral Mitochondrial Bioenergetics and Phosphorylation Efficiency
At the subcellular level, both almitrine and raubasine have been found to act on cerebral mitochondria. nih.gov They appear to counteract the age-related decline in the efficiency of biological free energy for phosphorylation. nih.gov This is achieved by influencing key enzymes involved in cellular respiration, such as phosphofructokinase, pyruvate (B1213749) dehydrogenase, and citrate (B86180) synthase. nih.gov By mitigating the "loss" of energy during these processes, the combination helps to maintain mitochondrial function, which is vital for neuronal health and activity. nih.gov
Intervention in Peroxidative Stress Pathways
Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key factor in neuronal damage. mdpi.com The components of the this compound combination have been shown to interfere with the alterations induced by peroxidative stress. nih.gov Their protective actions are evident at the level of crucial components of the mitochondrial electron transport chain, including cytochrome c, cytochrome c oxidase, and succinate (B1194679) dehydrogenase. nih.gov By preserving the function of these enzymes, the compound helps to shield neurons from oxidative damage. nih.gov
Neurotransmitter System Modulation (e.g., Noradrenaline, Dopamine)
The this compound combination also exerts a modulatory effect on central neurotransmitter systems. nih.gov Research indicates that treatment with the compound leads to an increased concentration of noradrenaline metabolites. nih.gov The dopaminergic system, however, appears to be less significantly affected. nih.gov Noradrenaline and dopamine are critical neuromodulators that regulate a wide array of brain functions, including vigilance, action, and cognitive processes. nih.gov The interaction with the noradrenergic system may be linked to the observed electroencephalographic (EEG) changes following drug administration, which include an increase in the distribution and reactivity of the alpha-rhythm and an increase in the amplitude of the beta-rhythm. nih.gov
Influence on Cerebral Glucose Uptake and Metabolism
A key aspect of the synergistic action of almitrine and raubasine is their profound influence on cerebral glucose dynamics. nih.govnih.gov The combination enhances the transfer of glucose to the brain, a phenomenon substantiated by studies showing increased 3H-deoxyglucose uptake under both normal and hypoxic conditions. nih.gov By ensuring a sufficient supply of glucose, the brain's primary energy substrate, the compound enables brain cells to utilize the most efficient aerobic pathways for energy production. nih.gov
Table 1: Effects of this compound on Cerebral Hemodynamics and Metabolism
| Parameter | Observed Effect | Source |
| Arterial Oxygen Partial Pressure | Increased | nih.gov |
| Hemoglobin Oxygen Saturation | Increased | nih.gov |
| Cerebral Blood Flow (Injured Hemisphere) | Increased by 13% | nih.gov |
| Cerebral Blood Flow (Healthy Hemisphere) | Increased by 3% | nih.gov |
| Oxygen Metabolic Rate (Lesion Epicenter) | Increased by 3.6% | nih.gov |
| Cerebral Arterio-venous Oxygen Difference | Increased | nih.gov |
| Cerebral Arterio-venous Glucose Difference | Increased | nih.gov |
| 3H-Deoxyglucose Uptake | Enhanced | nih.gov |
Impact on Energy Stores (ATP, Glycogen) and Neuronal Integrity under Hypoxic Conditions
In experimental models of severe brain hypoxia or ischemia, the administration of this compound has demonstrated a protective effect on neuronal energy reserves and structural integrity. nih.gov By improving oxygen supply, the compound allows neurons to efficiently metabolize glucose through aerobic respiration. nih.gov This sparing of energy stores, such as ATP and glycogen (B147801), is crucial for maintaining cellular function and preserving the structural integrity of neurons under conditions of oxygen deprivation. nih.gov This mechanism is believed to underpin the compound's utility in managing the mental and behavioral disorders associated with cerebral senescence and hypoxia-related cerebrovascular diseases. nih.gov
Modulation of Hypoxic Pulmonary Vasoconstriction (HPV)
Preclinical studies have investigated the role of the almitrine component in modulating hypoxic pulmonary vasoconstriction (HPV), a physiological mechanism that optimizes the ventilation/perfusion (V/Q) ratio in the lungs by diverting blood flow from hypoxic to better-ventilated areas.
The mechanism of action for almitrine is thought to involve the enhancement of HPV. google.com In preclinical models, almitrine has been shown to improve V/Q matching and increase pulmonary vascular resistance, which is consistent with an effect on pulmonary vascular tone. google.com This effect is particularly relevant in conditions where HPV is impaired.
Table 1: Preclinical and Related Clinical Findings on Almitrine's Effect on V/Q Mismatch
| Parameter | Observation | Implication |
| Mechanism | Enhancement of Hypoxic Pulmonary Vasoconstriction (HPV). google.com | Improved matching of blood flow to well-ventilated lung areas. |
| Pulmonary Vascular Resistance | Increased in a manner consistent with enhanced pulmonary vascular tone. google.com | Suggests a direct or indirect constrictive effect on pulmonary arteries in hypoxic regions. |
| Ventilation/Perfusion (V/Q) Matching | Improved in models of impaired HPV. google.com | Better overall gas exchange and systemic oxygenation. |
| Pulmonary Shunt (Clinical Data) | Reduced from 29% to 17% during infusion in ARDS patients. mdpi.com | Significant redirection of blood flow away from non-ventilated lung regions. |
| Arterial Oxygenation (PaO2) | Increased in ARDS patients from 78 mmHg to 138 mmHg. mdpi.com | Direct consequence of improved V/Q matching and reduced shunt. |
Neuroprotective Mechanisms against Excitatory Amino Acid Damage
The neuroprotective effects of the this compound combination have been evaluated in preclinical models of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO). A key aspect of ischemic brain injury is excitotoxicity, a pathological process by which excessive levels of the excitatory neurotransmitter glutamate (B1630785) lead to neuronal damage and death.
A significant preclinical study investigated the neurological and histological effects of this compound in a cat model of MCAO. ersnet.org The findings from this research indicated a notable neuroprotective effect of the compound. Animals treated with this compound after MCAO showed a significant improvement in neurological function compared to the control group. ersnet.org
Histological analysis of the brain tissue from the treated animals revealed a preservation of the structural integrity of the penumbra, the ischemic but still viable tissue surrounding the core infarct. Specifically, the treatment helped in the retention of glycogen stores and the preservation of mitochondria, which are crucial for cellular energy metabolism and survival. ersnet.org This morphological improvement was correlated with the recovery of neurological function. ersnet.org
Table 2: Neuroprotective Effects of this compound in a Cat MCAO Model
| Evaluation Parameter | Finding in this compound Treated Group | Significance |
| Neurological Function | Significant improvement compared to untreated controls. ersnet.org | Indicates a preservation of motor and sensory functions. |
| Histological Structure | Preservation of tissue integrity in the ischemic penumbra. ersnet.org | Suggests a reduction in the extent of neuronal damage. |
| Cellular Glycogen | Retention of glycogen stores. ersnet.org | Implies maintenance of an energy reserve for cellular repair and survival. |
| Mitochondrial Integrity | Preservation of mitochondria. ersnet.org | Indicates protection against a key pathway of apoptotic cell death. |
Reduction of Acidosis, Potassium Efflux, Arachidonic Cascade, and Free Radical Production
Pharmacological studies of this compound indicate that the combination has several beneficial effects on the complex cascade of events that occur during cerebral ischemia. mdpi.comnih.gov These include counteracting the metabolic and cellular disturbances that lead to neuronal death.
During an ischemic event, the lack of oxygen and glucose leads to a shift to anaerobic metabolism, resulting in the accumulation of lactic acid and subsequent tissue acidosis. This acidic environment, coupled with energy failure, disrupts ion homeostasis, leading to a massive efflux of potassium from neurons. These events trigger the release of arachidonic acid from cell membranes through the activation of phospholipases. The subsequent metabolism of arachidonic acid via cyclooxygenase and lipoxygenase pathways generates pro-inflammatory eicosanoids. Furthermore, the ischemic cascade is characterized by a burst of free radical production, leading to oxidative stress and further cellular damage.
Preclinical research suggests that this compound can mitigate these deleterious processes. The compound has been reported to reduce acidosis and potassium efflux, and to block the arachidonic cascade and the production of free radicals in the context of cerebral ischemia. mdpi.comnih.gov The raubasine component, with its effects on improving microcirculation, may contribute to the washout of acidic metabolites and the restoration of ionic balance, while the combination's ability to improve oxygenation can help limit the initial trigger for this cascade. The protective effects against oxidative stress have also been noted in experimental models.
Table 3: Summary of Preclinical Protective Effects of this compound in Cerebral Ischemia
| Pathophysiological Event | Reported Effect of this compound | Potential Mechanism |
| Acidosis | Reduction of tissue acidosis. mdpi.comnih.gov | Improved oxygenation and microcirculation, leading to reduced lactate (B86563) production and enhanced clearance. |
| Potassium Efflux | Reduction of potassium efflux. mdpi.comnih.gov | Stabilization of cell membranes and restoration of ionic pump function due to improved energy metabolism. |
| Arachidonic Cascade | Blockade of the arachidonic acid cascade. mdpi.comnih.gov | Attenuation of inflammatory processes by inhibiting the production of prostaglandins (B1171923) and leukotrienes. |
| Free Radical Production | Reduction of free radical production. mdpi.comnih.gov | Scavenging of reactive oxygen species and preservation of mitochondrial function, reducing oxidative stress. |
Structure Activity Relationship Sar Studies
SAR of Almitrine (B1662879) Derivatives
Almitrine is a complex molecule with three main structural components that each play a distinct role in its pharmacological activity. nih.gov Qualitative SAR studies have been instrumental in optimizing this series of triazine derivatives for a rapid onset and durable activity in improving respiratory and gasometric parameters. nih.gov
The di-allyl-amino-triazine group is considered the core pharmacophore responsible for the primary effects of almitrine on blood gases and ventilation. nih.gov Research has established that the presence of two allyl-amino substituents is an absolute prerequisite for its activity. nih.gov While the triazine ring is a key component, it has been suggested that it could potentially be replaced by a structurally similar pyrimidine (B1678525) ring without complete loss of function. nih.gov This moiety is believed to be the primary inducer of the gasometric and ventilatory effects of the drug. nih.gov
The piperazine (B1678402) ring is crucial for the pharmacokinetics of almitrine and for the dissociation between its effects on blood gases and on ventilation. nih.gov Modifications to this nucleus have a significant impact on the drug's activity profile. For instance, replacing the piperazine ring with a pyrrolidine (B122466) or an azetidine (B1206935) ring results in molecules that still increase arterial oxygen tension (PaO2), but the onset of action is much slower compared to almitrine. nih.gov This highlights the importance of the piperazine nucleus in determining the kinetics of the drug's pulmonary actions. nih.gov
Table 1: Summary of Structure-Activity Relationships for Almitrine Derivatives
| Molecular Moiety | Role in Pharmacological Activity | Impact of Modification |
| Di-allyl-amino-triazine | Inducer of effects on blood gases and ventilation. nih.govnih.gov | The presence of two allyl-amino groups is essential for activity. The triazine ring may be replaceable by a pyrimidine ring. nih.gov |
| Piperazine Nucleus | Responsible for the dissociation between gasometric and ventilatory effects and influences the kinetics of action. nih.govnih.gov | Replacement with pyrrolidine or azetidine rings leads to a significantly slower onset of action. nih.gov |
| Bisparafluorobenzhydryl Component | Modulates the intensity and duration of the effects on blood gases. nih.govnih.gov | Can be substituted with other large lipophilic groups without losing significant activity. nih.gov |
SAR of Raubasine (B4998273) and Related Indole (B1671886) Alkaloids
Raubasine, also known as ajmalicine (B1678821), is a monoterpenoid indole alkaloid. numberanalytics.com Its vasodilatory and antihypertensive effects are of therapeutic interest. numberanalytics.com The stereochemistry of raubasine is critical to its biological activity, with specific configurations at its chiral centers being a key determinant of its pharmacological effects. numberanalytics.com
Raubasine is structurally related to other indole alkaloids such as yohimbine (B192690) and reserpine. numberanalytics.com While they share a common indole nucleus, their pharmacological profiles are distinct. numberanalytics.com Raubasine acts as a selective alpha-1 adrenoceptor antagonist, which is believed to be the primary mechanism for its vasodilatory effects. wikipedia.org This contrasts with its stereoisomer yohimbine, which is an alpha-2 adrenergic antagonist. numberanalytics.com
Detailed SAR studies specifically for the vasodilatory effects of raubasine are not extensively documented. However, insights can be drawn from its activity at adrenergic receptors and by comparing it with related indole alkaloids. The pentacyclic framework of raubasine, with its specific stereochemical arrangement, is crucial for its selective interaction with the alpha-1 adrenoceptor. Any alteration in the stereochemistry, as seen in its diastereomers, can lead to a significant change in receptor affinity and pharmacological activity.
Table 2: Comparison of Raubasine with Related Indole Alkaloids
| Compound | Primary Adrenergic Receptor Activity | Primary Pharmacological Effect |
| Raubasine (Ajmalicine) | Alpha-1 Adrenergic Antagonist wikipedia.org | Vasodilation, Antihypertensive numberanalytics.com |
| Yohimbine | Alpha-2 Adrenergic Antagonist numberanalytics.com | Hypertensive effects at higher doses |
| Reserpine | Depletes monoamines from nerve terminals | Antihypertensive, Sedative |
Computational Chemistry and Molecular Modeling in SAR
While specific computational studies on almitrine are not widely published, the principles of computational chemistry and molecular modeling are highly applicable to understanding its SAR. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to correlate the physicochemical properties of almitrine analogues with their biological activities. Molecular docking simulations could further elucidate the binding interactions of almitrine with its target proteins, likely located in the peripheral chemoreceptors of the carotid bodies.
In the case of raubasine and related indole alkaloids, computational approaches have been more explicitly applied. For instance, molecular docking and molecular dynamics simulations have been used to investigate the binding modes of yohimbine and its derivatives within the active pocket of adrenoceptor subtypes. These studies help to identify key amino acid residues that are crucial for ligand binding and selectivity. Such computational insights are invaluable for the rational design of new indole alkaloid derivatives with enhanced selectivity for the alpha-1 adrenoceptor, which could lead to more potent and safer vasodilators. These computational models can guide the synthesis of new compounds by predicting their binding affinity and pharmacological activity before they are physically created, thus saving time and resources in the drug discovery process.
Preclinical Research Models and Methodologies
In Vitro Studies on Cellular and Subcellular Mechanisms
In vitro research has been instrumental in dissecting the molecular pathways influenced by the almitrine-raubasine combination, providing a foundational understanding of its effects at the cellular and subcellular levels.
Mitochondrial Investigations
Studies have shown that both almitrine (B1662879) and raubasine (B4998273) act at the level of cerebral mitochondria. nih.gov The combination is reported to counteract the age-related decline in the efficiency of oxidative phosphorylation by decreasing the "loss" of biological free energy for this process. nih.gov This suggests a direct or indirect effect on the mitochondrial respiratory chain and ATP synthesis, which is crucial for neuronal function and survival.
Enzyme Activity Assays
The impact of this compound on key metabolic enzymes has been a focus of in vitro investigations. These assays are critical for understanding how the compound modulates cellular energy metabolism, particularly under conditions of stress like aging or hypoxia.
The combination has been shown to influence the activity of several enzymes central to glucose metabolism and the citric acid cycle. nih.gov Specifically, it has been observed to counteract the age-related decrease in the activities of:
Phosphofructokinase: A key regulatory enzyme in glycolysis.
Pyruvate (B1213749) dehydrogenase: The enzyme linking glycolysis to the citric acid cycle.
Citrate (B86180) synthase: The enzyme that catalyzes the first step of the citric acid cycle. nih.gov
Furthermore, in the context of peroxidative stress, the components of the this compound combination have been found to interfere with alterations in the activity of enzymes within the electron transport chain, including:
Cytochrome c oxidase (Complex IV) nih.gov
Succinate (B1194679) dehydrogenase (Complex II) nih.gov
These findings suggest that this compound may help preserve mitochondrial function and cellular energy production, which are often compromised in pathological states.
Neurotransmitter Release and Metabolism Studies
Research into the effects of this compound on neurotransmitter systems has revealed a notable impact on noradrenergic pathways. Studies have demonstrated that treatment with the combination leads to an increased concentration of noradrenaline metabolites. nih.gov In contrast, the influence on the dopaminergic system appears to be less significant. nih.gov This selective interference with the noradrenergic system may be linked to some of the electroencephalographic (EEG) changes observed following treatment with the compound. nih.gov
In Vitro Antiviral Effects (e.g., Anti-SARS-CoV-2 for Raubasine)
While specific in vitro studies on the antiviral effects of the this compound combination against SARS-CoV-2 are not extensively documented in the reviewed literature, the methodologies for assessing such activity are well-established. Standard in vitro antiviral screening assays typically involve infecting permissive cell lines (such as Vero E6 cells for SARS-CoV-2) with the virus in the presence of varying concentrations of the test compound. nih.govnih.gov The efficacy of the compound is then determined by measuring the reduction in viral replication or virus-induced cytopathic effects. nih.govnih.gov Although direct evidence is lacking for the combination, the potential for individual components like raubasine to exhibit antiviral properties could be explored using these standard virological techniques.
In Vivo Animal Models of Cerebral Ischemia and Hypoxia
To investigate the therapeutic potential of this compound in a more physiologically relevant context, in vivo animal models of cerebral ischemia and hypoxia have been employed. These models allow for the assessment of the compound's effects on complex cerebrovascular and metabolic parameters.
Transient Cerebral Ischemia Models (e.g., dogs)
A significant body of research has utilized a transient cerebral ischemia model in dogs to evaluate the curative effects of the this compound combination. nih.gov
Methodology: In these studies, transient cerebral ischemia is typically induced for a period of 10 minutes by bilaterally clamping both the carotid and vertebral arteries. nih.gov Following the ischemic insult and subsequent reperfusion, key physiological parameters are monitored. In a representative study, treatment with an intravenous infusion of almitrine plus raubasine was initiated 80 minutes after declamping, a time point when cerebral venous PO2 (cvPO2) reached a threshold indicative of tissue hypoxia. nih.gov
Research Findings: The results from these canine models have demonstrated a beneficial effect of the this compound combination in the post-ischemic period. Key findings include:
Cerebral Blood Flow (CBF): In the control group (no treatment), venous cerebral blood flow (vCBF) decreased by over 60% during the observation period. In contrast, the group treated with this compound showed a slight increase in vCBF. nih.gov
Cerebral Oxygen Consumption (CMRO2): The control group experienced a 60% decrease in CMRO2, whereas the treated group maintained CMRO2 within the normal range. nih.gov
Oxygen Availability: The cerebral venous PO2 remained below the hypoxic threshold in the control group but was maintained above this level in the treated group, indicating improved oxygen supply. nih.gov
Neurological Outcome: The findings suggest that early intervention with this compound, by maintaining oxygen availability and cerebral blood flow, could lead to an improved long-term neurological outcome. nih.gov
Interactive Data Table: Effects of this compound in a Canine Model of Transient Cerebral Ischemia
| Parameter | Control Group | This compound Treated Group |
| Venous Cerebral Blood Flow (vCBF) | >60% decrease | Slight increase |
| Cerebral Perfusion Pressure (Perf P) | 40% decrease | 14% slight decrease |
| Cerebral Vascular Resistance (CVR) | 140% increase | 35% slight decrease |
| Cerebral Oxygen Consumption (CMRO2) | 60% decrease | Maintained in normal range |
| Cerebral Venous PO2 (cvPO2) | Remained below hypoxic threshold | Maintained above hypoxic threshold |
Anoxia and Ischemia Models
The therapeutic potential of the this compound combination has been extensively studied using animal models of cerebral oxygen deprivation. nih.gov In experimental models of anoxia (lack of oxygen) and ischemia (insufficient blood flow), the administration of this compound demonstrates a protective effect on brain tissue. nih.gov The compound aids in increasing arterial oxygen supply and improving tissue oxygenation. nih.gov This enhancement of oxygen availability allows brain cells subjected to severe oxygen deprivation to more effectively uptake and utilize glucose, their primary energy substrate, through the more efficient aerobic metabolic pathway. nih.gov
Consequently, this metabolic support helps to spare the brain's energy reserves, such as ATP and glycogen (B147801), and critically, preserves the structural integrity and functional activity of neurons. nih.gov Further supporting these findings, studies have shown that pretreatment with the drug combination enhances the uptake of 3H-deoxyglucose in the brain under both normal (normoxia) and low-oxygen (hypoxia) conditions, indicating an improved glucose transfer to cerebral tissues. nih.gov While not a preclinical model, the rationale for using the compound in post-ischemic stroke recovery in clinical settings is based on these experimental findings that suggest it increases oxygen supply to cerebral tissues. nih.gov
Models of Age-Related Cognitive Decline (e.g., rats)
To understand the effects of this compound on age-related cerebral changes, researchers have utilized aged animal models, which naturally exhibit features of cognitive decline. nih.govcriver.comneurofit.com Studies have employed aged rats, for instance, those 22 months old, to compare the compound's effects against younger adult rats (e.g., 8 months old). nih.gov These aged rat models are valuable as they begin to show cognitive, biochemical, and brain metabolism deficits around 19-20 months of age. criver.com
In these models, the co-administration of almitrine and raubasine produced electroencephalographic (EEG) changes that were quantitatively more pronounced in the older rats compared to the younger cohort, suggesting a greater impact on the aging brain. nih.gov Specifically, in aged rats, the drug combination led to a decrease in delta-theta power in the EEG, an effect that was not predictable by observing the effects of either almitrine or raubasine administered alone. nih.gov The use of such age-differentiated models is crucial for evaluating the efficacy of potential therapies for age-associated cognitive impairment. nih.govnih.gov
Neurophysiological Assessment Techniques in Preclinical Models
Electroencephalographic (EEG) Analyses
Electroencephalography (EEG) is a key neurophysiological technique used to measure and quantify the effects of this compound on cortical electrical activity in preclinical models. nih.govsynapcell.com Studies in both young (8 months) and old (22 months) unanesthetized rats revealed that the combination of almitrine and raubasine induces significant changes in EEG signals. nih.gov
The co-administration of the two agents resulted in an increased EEG power in the 7 to 30 Hz frequency range. nih.gov While the affected frequencies were the same in both age groups, the magnitude of the power increase was more marked in the old rats. nih.gov In contrast, almitrine alone produced a broad increase in EEG power across most spectral components in young rats but only affected the low-frequency range in old rats. nih.gov Raubasine by itself increased EEG power in the 10 to 20 Hz range, with this effect being significantly greater in the older animals. nih.gov The EEG changes from the combined administration were significantly different from what would be expected from a simple addition of the individual drug effects, pointing towards a synergistic interaction at the cortical level. nih.govnih.gov Other research links these EEG modifications, such as increased alpha-rhythm reactivity and beta-rhythm amplitude, to the compound's interference with the noradrenergic system. nih.gov
Table 1: Summary of EEG Power Changes in Rats with this compound
| Subject Group | Agent(s) | EEG Frequency Range Affected | Observed Effect on EEG Power |
|---|---|---|---|
| Young Rats (8 months) | Almitrine | Nearly all spectral components | 20 to 50% increase nih.gov |
| Old Rats (22 months) | Almitrine | Low-frequency range only | Increase nih.gov |
| Old Rats (22 months) | Raubasine | 10 to 20 Hz | Significant increase nih.gov |
| Young & Old Rats | Almitrine + Raubasine | 7 to 30 Hz | Increased power, more marked in old rats nih.gov |
| Aged Rats (22 months) | Almitrine + Raubasine | Delta-theta bands | Decrease in power nih.gov |
Behavioral and Learning Paradigms (e.g., passive avoidance learning)
Behavioral and learning paradigms are instrumental in assessing how neurophysiological changes translate into functional outcomes like memory and learning. nih.gov The passive avoidance task is a fear-motivated test used to evaluate memory, where an animal learns to avoid an environment previously associated with an aversive stimulus. nih.govresearchgate.net This type of instrumental learning task is a standard method for investigating the effects of pharmacological agents on memory consolidation. nih.gov While specific preclinical studies detailing the use of the passive avoidance paradigm for this compound were not identified in the reviewed literature, such behavioral tests are fundamental for evaluating compounds aimed at treating cognitive disorders. nih.govnih.govnih.gov The cognitive and memory improvements observed in clinical psychometric tests are the human correlate of what these preclinical behavioral paradigms are designed to measure. nih.gov
Ex Vivo Analyses of Brain Tissue and Enzymes
To investigate the biochemical mechanisms of this compound, ex vivo analyses of brain tissue and enzymes are conducted. nih.gov These studies provide direct evidence of the compound's action at the cellular and molecular levels. Research indicates that both almitrine and raubasine act on cerebral mitochondria. nih.gov A key finding is their ability to counteract the age-related decline in the activity of crucial metabolic enzymes. nih.gov Furthermore, the components of the combination have been shown to interfere with alterations caused by peroxidative stress at the level of key components of the electron transport chain. nih.gov These ex vivo findings provide a mechanistic basis for the protective and metabolism-enhancing effects observed in functional studies. nih.govnih.gov
Table 2: Effects of this compound on Cerebral Enzyme Activity
| Enzyme | Function | Effect of this compound |
|---|---|---|
| Phosphofructokinase | Key regulatory enzyme in glycolysis | Decreases age-related drop in activity nih.gov |
| Pyruvate Dehydrogenase | Links glycolysis to the citric acid cycle | Decreases age-related drop in activity nih.gov |
| Citrate Synthase | Pace-making enzyme in the citric acid cycle | Decreases age-related drop in activity nih.gov |
| Cytochrome c | Electron carrier in the respiratory chain | Interferes with alterations from peroxidative stress nih.gov |
| Cytochrome c oxidase | Terminal enzyme of the respiratory chain | Interferes with alterations from peroxidative stress nih.gov |
| Succinate dehydrogenase | Enzyme complex in citric acid cycle & ETC | Interferes with alterations from peroxidative stress nih.gov |
Analytical and Bioanalytical Method Development for Research
Chromatographic Techniques
Chromatography is a fundamental technique for separating and quantifying the components of a mixture. nih.gov For the almitrine-raubasine combination, several chromatographic methods have been developed to achieve efficient separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC, RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds. nih.gov Reversed-Phase HPLC (RP-HPLC) is a common modality used for the analysis of almitrine (B1662879) and raubasine (B4998273).
One RP-HPLC method facilitates the simultaneous determination of almitrine and raubasine using a C18 column. researchgate.net The separation is achieved with a mobile phase consisting of acetonitrile (B52724) and potassium dihydrogen orthophosphate buffer (pH 4.7) in a 70:30 (v/v) ratio, at a flow rate of 2 mL/min. researchgate.net UV detection is set at 220 nm. researchgate.net This method demonstrated linearity over a concentration range of 0.75–105 μg/mL for both compounds. researchgate.net
Another HPLC method has been developed for the stability-indicating determination of raubasine in its binary mixture with almitrine dismesylate. researchgate.net This method utilizes a ZORBAX ODS column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3.4) in an 80:20 (v/v) ratio, with UV detection at 254 nm. researchgate.net The method showed high sensitivity with linearity over the concentration ranges of 5-60 μg/mL for almitrine and 5-120 μg/mL for raubasine. researchgate.net
Table 1: HPLC Method Parameters for Almitrine and Raubasine Analysis
| Parameter | Method 1 researchgate.net | Method 2 researchgate.net |
|---|---|---|
| Stationary Phase | C18 Column | ZORBAX ODS Column |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Orthophosphate buffer (pH 4.7) (70:30, v/v) | Acetonitrile:Phosphate buffer (pH 3.4) (80:20, v/v) |
| Flow Rate | 2 mL/min | Not Specified |
| Detection Wavelength | 220 nm | 254 nm |
| Linearity Range (Almitrine) | 0.75–105 μg/mL | 5–60 μg/mL |
| Linearity Range (Raubasine) | 0.75–105 μg/mL | 5–120 μg/mL |
| Mean Accuracy (Almitrine) | 100.85 ± 1.74% | Not Specified |
| Mean Accuracy (Raubasine) | 98.82 ± 1.31% | Not Specified |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative for the simultaneous quantification of almitrine and raubasine. researchgate.netmdpi.com
A developed HPTLC method uses silica (B1680970) gel F254 nanoplates as the stationary phase. researchgate.net The separation is carried out using a developing solvent system of methanol (B129727) and ammonia (B1221849) (10:8, v/v). researchgate.netresearchgate.net Densitometric measurements of the separated spots are performed at 245 nm for almitrine and 285 nm for raubasine. researchgate.netresearchgate.net This method achieved linearity over a concentration range of 0.5–8 μ g/spot for almitrine and 0.5–10 μ g/spot for raubasine. researchgate.net
Table 2: HPTLC Method Parameters for Almitrine and Raubasine Analysis
| Parameter | Research Findings researchgate.netresearchgate.net |
|---|---|
| Stationary Phase | HPTLC silica gel F254 nanoplates |
| Developing Solvent | Methanol:Ammonia (10:8, v/v) |
| Detection Wavelength (Almitrine) | 245 nm |
| Detection Wavelength (Raubasine) | 285 nm |
| Linearity Range (Almitrine) | 0.5–8 μ g/spot |
| Linearity Range (Raubasine) | 0.5–10 μ g/spot |
| Mean Accuracy (Almitrine) | 100.79 ± 1.58% |
| Mean Accuracy (Raubasine) | 100.68 ± 1.78% |
Gas Chromatography (GC)
Gas Chromatography (GC) has also been employed for the determination of almitrine, particularly in biological fluids. tandfonline.com One such method involves the extraction of the drug from plasma using cyclohexane, followed by separation from acidic components through a base wash. researchgate.net The final quantification of almitrine is achieved by GC with a Nitrogen-Phosphorus Detector (NPD), using a dtmethyl derivative (S-2082) as the internal standard. researchgate.net The specificity of this method for almitrine and the internal standard was confirmed through parallel runs using Gas Chromatography-Mass Spectrometry (GC/MS). researchgate.net The procedure demonstrated linearity in the range of 25 to 175 ng/mL. researchgate.net
Spectrophotometric Approaches
Spectrophotometric methods provide a rapid and straightforward approach for the analysis of drug combinations, though they can be challenged by spectral overlap. tandfonline.com For the this compound mixture, where the absorption spectra of the two drugs show severe overlap, derivative spectrophotometry and ratio subtraction methods have been successfully applied. tandfonline.com
Derivative Spectrophotometry
Derivative spectrophotometry is a technique used to enhance the resolution of overlapping spectra, allowing for the determination of an analyte in the presence of interfering substances. researchgate.net Stability-indicating methods using second-derivative (D²) and first-derivative of the ratio spectra (DD¹) have been developed for the determination of raubasine and almitrine dismesylate in the presence of a raubasine degradation product. researchgate.netsigmaaldrich.com
The second-derivative method allows for the quantification of raubasine at 262 nm, which corresponds to the zero-crossing point of its degradate. researchgate.net The first-derivative of the ratio spectra method involves measuring the peak amplitude at 272 nm. researchgate.net Both methods were found to be effective for the determination of the compounds in the presence of degradation products. researchgate.netsigmaaldrich.com
Ratio Subtraction and Isosbestic Point Methods
The combination of ratio subtraction and isosbestic point methods offers a robust approach for the simultaneous determination of almitrine dismesylate and raubasine in their mixture. researchgate.nettandfonline.comtandfonline.comingentaconnect.com The absorption spectra of almitrine and raubasine overlap significantly, which prevents the use of direct spectrophotometry. tandfonline.com
In this combined method, the total content of the mixture is determined at the isosbestic point, which is a wavelength where both substances have the same molar absorptivity. For the this compound mixture, the isosbestic point was identified at 214.0 nm. researchgate.nettandfonline.comingentaconnect.com Subsequently, the concentration of raubasine is determined using the ratio subtraction method. researchgate.nettandfonline.comingentaconnect.com
The method demonstrated linearity in the concentration range of 4 to 18 µg/ml for almitrine dismesylate and 2 to 16 µg/ml for raubasine. tandfonline.comtandfonline.comingentaconnect.com
Table 3: Spectrophotometric Method Parameters for Almitrine and Raubasine Analysis
| Parameter | Research Findings tandfonline.comtandfonline.comingentaconnect.com |
|---|---|
| Technique | Ratio Subtraction and Isosbestic Point |
| Isosbestic Point | 214.0 nm (for total content determination) |
| Linearity Range (Almitrine Dismesylate) | 4–18 µg/ml |
| Linearity Range (Raubasine) | 2–16 µg/ml |
| Mean Accuracy (Almitrine Dismesylate) | 99.87 ± 1.053% |
| Mean Accuracy (Raubasine) | 99.75 ± 1.301% |
| Solvent | Ethanol |
Table 4: Mentioned Compound Names
| Compound Name |
|---|
| Acetonitrile |
| Almitrine |
| Almitrine dismesylate |
| Ammonia |
| Cyclohexane |
| Ethanol |
| Methanol |
| Potassium dihydrogen orthophosphate |
Resonance Rayleigh Scattering (RRS) Detection
Resonance Rayleigh Scattering (RRS) is an analytical technique that has gained prominence for its high sensitivity and simplicity in pharmaceutical analysis. nih.gov The method is based on the principle of elastic light scattering, where the scattered light has the same wavelength as the incident light. nih.gov A significant enhancement in scattering intensity, known as RRS, occurs when the scattering wavelength is close to a molecule's absorption band. nih.govnih.gov This phenomenon can be measured using a standard spectrofluorometer in synchronous scanning mode (Δλ = 0 nm). nih.govresearchgate.net
In pharmaceutical research, the RRS technique is often employed by forming an ion-association complex between the target drug molecule and a specific probe, typically a dye. researchgate.netresearchgate.net This complex formation leads to a substantial increase in the RRS signal, which is proportional to the concentration of the analyte. nih.gov For instance, research on indole (B1671886) alkaloids structurally related to raubasine, such as ajmalicine (B1678821), has demonstrated the utility of an RRS detection approach coupled with High-Performance Liquid Chromatography (HPLC). researchgate.net In that study, the binding of the alkaloids to the dye diiodofluorescein in an acidic buffer resulted in a significant enhancement of the RRS signal, allowing for sensitive determination. researchgate.net The mechanism for this enhancement often involves the formation of large aggregates, which intensifies the light scattering. nih.govresearchgate.net
The key advantages of the RRS method include its high sensitivity, often reaching nanogram-per-milliliter (ng/mL) levels, and its operational simplicity, as it does not require complex derivatization steps or expensive equipment beyond a spectrofluorometer. nih.govresearchgate.net
Table 1: Principles and Application of Resonance Rayleigh Scattering (RRS) in Pharmaceutical Analysis
| Parameter | Description | Relevance to this compound Research |
| Principle | Enhanced elastic scattering of light when the incident wavelength is near the absorption band of a molecular aggregate. nih.gov | The formation of a complex between almitrine or raubasine and a suitable dye probe could produce a strong RRS signal for quantification. |
| Methodology | Formation of an ion-association complex between the drug and a probe (e.g., erythrosine B, eosin (B541160) Y, diiodofluorescein) in a buffered medium. researchgate.netresearchgate.netresearchgate.net | Raubasine, as an indole alkaloid, is a candidate for complexation with dyes like diiodofluorescein, similar to related compounds. researchgate.net |
| Detection | Measurement of the enhanced scattering intensity at a specific wavelength using a spectrofluorometer (synchronous scan, Δλ=0). researchgate.net | A highly sensitive method for determining low concentrations of the individual components in research samples. nih.gov |
| Advantages | High sensitivity, simplicity, rapid analysis, and cost-effectiveness. nih.gov | Offers a potential alternative to more complex chromatographic methods for specific research applications. |
Electrochemical Detection Methods
Electrochemical detection methods offer a powerful analytical approach for pharmaceutical research due to their inherent high sensitivity, selectivity, affordability, and potential for miniaturization. mdpi.comnih.gov These methods are based on measuring the electrical signal (such as current or potential) generated by a redox reaction of the analyte at an electrode surface. mdpi.com The magnitude of the electrical signal is directly proportional to the concentration of the electroactive species. nih.gov
For the analysis of complex drug molecules like almitrine and raubasine, voltammetric techniques such as Differential Pulse Voltammetry (DPV), Square Wave Voltammetry (SWV), and Cyclic Voltammetry (CV) are commonly used. mdpi.com The performance of these sensors can be significantly enhanced by modifying the working electrode. Glassy carbon electrodes (GCE) are often modified with nanomaterials like graphene, carbon nanotubes (MWCNTs), or metallic nanoparticles (e.g., AuNPs) to increase the electrode's surface area, improve electron transfer rates, and lower the overpotential required for the redox reaction. frontiersin.orgmdpi.comnih.gov
While specific electrochemical methods for the simultaneous detection of almitrine and raubasine are not extensively documented in publicly available literature, the principles are widely applied to other complex nitrogen-containing molecules. For example, molecularly imprinted polymers (MIPs) can be used to create highly selective recognition sites on the electrode surface for a target analyte, significantly improving the specificity of the sensor. frontiersin.orgresearchgate.net An electrochemical sensor for almitrine or raubasine could be developed by identifying the specific oxidation or reduction potential of each compound and optimizing a modified electrode surface to achieve sensitive and selective detection. mdpi.com
Table 2: Overview of Electrochemical Detection Methods for Research
| Technique | Principle | Potential Application for this compound |
| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell as the potential is varied. Used to study redox processes. mdpi.com | To investigate the electrochemical behavior of almitrine and raubasine and determine their oxidation/reduction potentials. |
| Differential Pulse Voltammetry (DPV) | A sensitive technique where potential pulses are superimposed on a linear potential sweep, enhancing the peak current and improving detection limits. researchgate.net | Quantitative determination of almitrine or raubasine at low concentrations in research samples. |
| Square Wave Voltammetry (SWV) | A fast and sensitive technique involving a square wave potential waveform, which results in high signal-to-noise ratios. mdpi.com | Rapid and sensitive quantification, suitable for high-throughput screening in research settings. |
| Modified Electrodes | Electrodes (e.g., GCE) modified with nanomaterials (MWCNTs, AuNPs) or molecularly imprinted polymers (MIPs) to enhance performance. frontiersin.orgnih.gov | To improve sensitivity, selectivity, and reduce potential interferences when analyzing the compounds in complex matrices. |
Method Validation for Research Applications
Method validation is a critical process in analytical research, ensuring that a specific method is suitable for its intended purpose. ijpca.org For the this compound combination, several spectrophotometric and chromatographic methods have been developed and validated according to established guidelines, demonstrating their reliability for quantitative analysis. tandfonline.comresearchgate.net The key validation parameters include specificity, sensitivity, precision, accuracy, and linearity. ijpca.orgeuropa.eu
Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or other active ingredients. ijpca.org In methods for almitrine and raubasine, specificity is often confirmed by analyzing the individual compounds, their mixture, and placebos to ensure that the peaks or signals are well-resolved and free from interference. researchgate.net Stability-indicating methods have also been developed that can separate and quantify almitrine and raubasine from their degradation products. researchgate.net
Sensitivity: This is typically defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ijpca.org
Precision: This parameter expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is usually assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu Results are expressed as the relative standard deviation (RSD).
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by calculating the percent recovery of a known amount of analyte spiked into a sample matrix. europa.eu For almitrine and raubasine, mean accuracies are consistently reported in the 98-102% range. tandfonline.comresearchgate.net
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu The linearity is evaluated by analyzing a series of standards at different concentrations and is typically expressed by the correlation coefficient (r²).
Table 3: Validation Parameters for an HPLC Method for Almitrine and Raubasine Determination researchgate.net
| Parameter | Almitrine | Raubasine |
| Linearity Range | 0.75–105 µg/mL | 0.75–105 µg/mL |
| Mean Accuracy (± SD) | 100.85% (± 1.74) | 98.82% (± 1.31) |
| Correlation Coefficient (r²) | 0.9998 | 0.9997 |
| Precision (RSD%) | < 2% | < 2% |
Table 4: Validation Parameters for a Spectrophotometric Method for Almitrine and Raubasine Determination tandfonline.comingentaconnect.com
| Parameter | Almitrine Dismesylate | Raubasine |
| Linearity Range | 4–18 µg/mL | 2–16 µg/mL |
| Mean Accuracy (± SD) | 99.87% (± 1.053) | 99.75% (± 1.301) |
| Correlation Coefficient (r) | 0.9998 | 0.9999 |
Applications in Pre-formulation Research
Pre-formulation research is a fundamental stage in drug development that investigates the physicochemical properties of a new drug substance, alone and in combination with excipients. humanjournals.comjddtonline.info This research provides the scientific foundation for developing stable, safe, and effective dosage forms. humanjournals.comijpsr.com Validated analytical methods are indispensable tools for conducting these studies.
The primary applications of analytical methods for the this compound combination in pre-formulation research include:
Solubility and Dissolution Studies: Analytical techniques like HPLC and UV-spectrophotometry are used to determine the solubility of almitrine and raubasine in various solvents and physiological fluids. These methods are also crucial for monitoring the drug release profile during dissolution testing of prototype formulations. ijpsr.com
Stability-Indicating Assays: A key component of pre-formulation is to assess the stability of the drug under various stress conditions (e.g., heat, humidity, light, and different pH values). jddtonline.info Stability-indicating analytical methods, such as the derivative spectrophotometry and HPLC methods developed for almitrine and raubasine, are essential as they can separate and quantify the intact drugs from any potential degradation products. researchgate.netsigmaaldrich.com This allows for the determination of degradation kinetics and helps in identifying stable storage conditions and compatible excipients.
Drug-Excipient Compatibility Studies: Before formulating a tablet or capsule, it is necessary to ensure that the active ingredients are compatible with the chosen excipients. ijpsr.com In these studies, binary mixtures of the drug and each excipient are stored under accelerated stability conditions. At various time points, the samples are analyzed using a validated analytical method (e.g., HPLC) to check for any decrease in the amount of the active drug or the appearance of degradation peaks, which would indicate an incompatibility.
The data generated from these pre-formulation studies using robust analytical methods are critical for guiding formulation development, selecting appropriate excipients, and ensuring the quality and stability of the final pharmaceutical product. humanjournals.com
Biosynthesis and Natural Product Chemistry of Raubasine
Identification of Natural Sources (e.g., Rauwolfia serpentina, Catharanthus roseus)
Raubasine (B4998273) is a naturally occurring alkaloid found predominantly in plants belonging to the Apocynaceae family. taylorandfrancis.com Two of the most well-documented sources are Catharanthus roseus (Madagascar periwinkle) and various species of the Rauwolfia genus, particularly Rauwolfia serpentina (Indian snakeroot). plantnet.orgijlbpr.comdrugbank.comglobalresearchonline.net
In Catharanthus roseus, raubasine (ajmalicine) is primarily localized in the roots of the plant, along with other major alkaloids like serpentine (B99607). plantnet.orgijlbpr.com In contrast, other alkaloids such as catharanthine (B190766) and vindoline (B23647) accumulate in the aerial parts. plantnet.org The roots of C. roseus are considered a significant industrial source for ajmalicine (B1678821) extraction. plantnet.org In fact, the roots of this plant can contain a higher concentration of ajmalicine and serpentine than even Rauwolfia serpentina. ijlbpr.com
Rauwolfia serpentina is another primary source from which raubasine is isolated. taylorandfrancis.comdrugbank.com The roots of this plant contain a wide array of over 50 different alkaloids, including reserpine, yohimbine (B192690), ajmaline, and serpentine, in addition to raubasine (ajmalicine). taylorandfrancis.comdrugbank.comglobalresearchonline.net The complex mixture of these compounds contributes to the plant's traditional medicinal uses. globalresearchonline.net Other species, such as Rauvolfia vomitoria and Rauvolfia verticillata, also produce a variety of indole (B1671886) alkaloids. science.govstmjournals.com
Table 1: Natural Sources of Raubasine and Location within the Plant
| Plant Species | Common Name | Family | Primary Plant Part | Key Alkaloids Present |
| Catharanthus roseus | Madagascar Periwinkle | Apocynaceae | Roots | Ajmalicine (Raubasine), Serpentine plantnet.orgijlbpr.com |
| Rauwolfia serpentina | Indian Snakeroot | Apocynaceae | Roots | Raubasine, Reserpine, Ajmaline, Serpentine taylorandfrancis.comglobalresearchonline.net |
Biosynthetic Pathways of Indole Alkaloids
The biosynthesis of raubasine is a part of the larger and more complex terpenoid indole alkaloid (TIA) pathway. This intricate metabolic route begins with precursors from both primary and secondary metabolism. The biogenetic precursor for the indole portion of all indole alkaloids is the amino acid tryptophan. youtube.comimperial.ac.uk
The key steps in the pathway leading to raubasine are as follows:
Formation of Tryptamine (B22526): The biosynthesis typically starts with the decarboxylation of tryptophan to form tryptamine. youtube.com This reaction is catalyzed by the enzyme tryptophan decarboxylase. stmjournals.com
Formation of Secologanin (B1681713): The terpenoid portion of the molecule is derived from the iridoid pathway, which produces secologanin.
Condensation to Strictosidine (B192452): Tryptamine and secologanin undergo a Pictet-Spengler condensation reaction, catalyzed by the enzyme strictosidine synthase, to form strictosidine. youtube.com Strictosidine is the universal precursor for all monoterpenoid indole alkaloids. youtube.com
Conversion to Raubasine (Ajmalicine): Following its formation, strictosidine is deglucosylated and undergoes a series of complex enzymatic conversions, including cyclizations and reductions, to yield various branch-point alkaloids, ultimately leading to the formation of ajmalicine (raubasine) and other related compounds. youtube.com
The entire process involves a cascade of specific enzymes that guide the molecular rearrangements necessary to build the complex scaffold of raubasine. researchgate.net
Factors Influencing Alkaloid Production in Plant Cell Cultures
Plant cell culture technology offers a promising alternative to whole-plant extraction for producing valuable secondary metabolites like raubasine. nih.gov The production can be optimized by manipulating various culture parameters. nih.govmdpi.com
Elicitation is a technique used to induce or enhance the biosynthesis of secondary metabolites in plant cell cultures by adding stress-inducing compounds (elicitors). nih.govmdpi.com These molecules act as signals that trigger the plant's defense pathways, which often include the production of alkaloids. researchgate.netmdpi.com
Biotic and Abiotic Elicitors: Both biotic (e.g., yeast extract, fungal biomass) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid) elicitors have been shown to be effective. nih.govnih.gov Methyl jasmonate (MeJA) and salicylic acid (SA) are two key signaling molecules that can activate defense mechanisms and, consequently, the production of secondary metabolites. nih.gov
Mechanism of Action: Elicitors bind to receptors on the plant cell membrane, initiating a signal transduction cascade. researchgate.net This signaling can lead to the activation of specific transcription factors and the up-regulation of genes encoding biosynthetic enzymes in the alkaloid pathway. nih.govresearchgate.net
Concentration and Exposure: The effectiveness of an elicitor depends on its concentration and the duration of exposure. While optimal concentrations can significantly boost production, higher concentrations may induce a hypersensitive response leading to cell death. nih.gov For example, in Catharanthus roseus cell suspensions, treatment with certain elicitors can lead to the production of novel compounds not found in untreated cells. mdpi.comresearchgate.net
The composition of the culture medium, including macronutrients, micronutrients, and dissolved gases, is critical for both cell growth and secondary metabolite production. nih.gov
Nutrient Limitation: The limitation of certain essential nutrients, such as nitrogen, can trigger a metabolic switch from the primary growth phase to the secondary metabolite production phase. nih.gov In some bacterial cultures, a combined limitation of nitrogen and a low oxygen supply has been shown to significantly increase the accumulation of storage compounds, a principle that can be applied to plant cell cultures to enhance secondary metabolite yield. nih.gov
Oxygen Supply: Oxygen is a crucial nutrient for aerobic cell cultures, affecting cellular growth, enzyme production, and the biosynthesis of metabolites. nih.govscielo.br An adequate oxygen supply is essential for mitochondrial respiration and energy production needed for complex biosynthetic pathways. nih.gov However, the optimal level of dissolved oxygen can vary; in some fungal cultures, controlling dissolved oxygen at a specific saturation level (e.g., 30%) favors enzyme production over simple biomass growth. scielo.br The oxygen supply must be carefully balanced, as excessively high agitation speeds used to increase oxygenation can cause shear stress and damage the fungal or plant cells. scielo.br
The physical and chemical environment of the cell culture plays a pivotal role in determining the success of secondary metabolite production. nih.govnih.gov
Culture Conditions: Several factors must be optimized for maximal yield:
Inoculum Density: The initial amount of cells inoculated into the fresh medium affects the growth rate. huankaigroup.com Too low a density can slow growth, while too high a density can lead to the rapid depletion of nutrients and accumulation of toxic byproducts. mdpi.comhuankaigroup.com
pH: The pH of the culture medium influences nutrient absorption and cell growth. huankaigroup.comnih.gov Most plant cell cultures have an optimal pH, typically around 5.8, and deviations can lead to decreased growth. nih.gov
Hormones: Plant growth regulators (hormones) like auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., BAP) are essential for cell division and differentiation. huankaigroup.comresearchgate.net The specific type and ratio of these hormones can significantly impact both cell proliferation and the synthesis of secondary metabolites. huankaigroup.com
Table 2: Factors Influencing Raubasine Production in Plant Cell Cultures
| Factor | Parameter | Effect on Culture | Reference |
| Elicitation | Methyl Jasmonate, Salicylic Acid | Induces defense pathways, enhances secondary metabolite synthesis. | nih.govnih.gov |
| Nutrients | Nitrogen Limitation | Can switch metabolism from growth to production phase. | nih.gov |
| Oxygen | Dissolved Oxygen Level | Affects cell growth, respiration, and biosynthesis. | scielo.br |
| Morphology | Friable Callus | Ideal for initiating uniform suspension cultures. | researchgate.net |
| Conditions | Inoculum Density, pH, Hormones | Optimizing these parameters is critical for biomass and product yield. | mdpi.comhuankaigroup.comnih.gov |
Future Directions and Emerging Research Avenues for Almitrine Raubasine
The combination of almitrine (B1662879) and raubasine (B4998273) has established a role in addressing age-related cognitive and neurosensory disorders by improving cerebral metabolism and oxygenation. nih.govnih.govnih.gov However, the evolving landscape of pharmaceutical science presents numerous opportunities to build upon the foundation of this compound combination. Future research is poised to leverage cutting-edge technologies to refine its therapeutic profile, deepen the understanding of its molecular mechanisms, and explore its potential in a wider range of clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
